(3-methylbutyl)(1-phenylethyl)amine hydrochloride
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Overview
Description
(3-methylbutyl)(1-phenylethyl)amine hydrochloride is a chemical compound with the molecular formula C13H21N·HCl and a molecular weight of 227.78 g/mol . It is also known by its IUPAC name, 3-methyl-N-(1-phenylethyl)butan-1-amine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylbutyl)(1-phenylethyl)amine hydrochloride involves the reaction of 3-methylbutylamine with 1-phenylethyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
(3-methylbutyl)(1-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
Amine Oxides: Formed through oxidation reactions
Secondary Amines: Formed through reduction reactions
Substituted Amines: Formed through nucleophilic substitution reactions
Scientific Research Applications
(3-methylbutyl)(1-phenylethyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in studies involving amine metabolism and neurotransmitter function.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (3-methylbutyl)(1-phenylethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an amine, interacting with receptors and enzymes involved in neurotransmitter metabolism. It may also influence cellular signaling pathways by modulating the activity of certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
Amphetamine: A potent central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Methamphetamine: A powerful central nervous system stimulant with high potential for abuse and addiction.
Uniqueness
(3-methylbutyl)(1-phenylethyl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 3-methylbutyl group and a 1-phenylethyl group allows for unique interactions with molecular targets, making it valuable in various research applications .
Properties
CAS No. |
2613384-84-0 |
---|---|
Molecular Formula |
C13H22ClN |
Molecular Weight |
227.8 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.